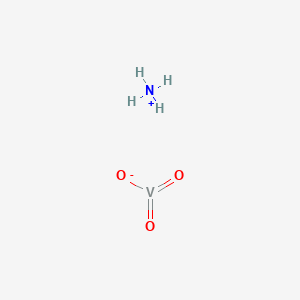

Ammonium metavanadate

Descripción general

Descripción

Ammonium metavanadate (NH₄VO₃) is a white to pale yellow crystalline compound with the molecular weight of 116.98 g/mol and CAS number 7803-55-6 . It is synthesized via precipitation from sodium metavanadate and ammonium chloride under controlled pH (8–9) and temperature (50°C), achieving purity over 99.3% . Industrially, NH₄VO₃ serves as a precursor for vanadium oxides (e.g., V₂O₅) and other ammonium vanadates (e.g., NH₄V₃O₈) with applications in catalysts, dyes, ceramics, and electrochemical materials . Its role in organic synthesis, such as catalyzing pyridine derivatives with high yield (85–95%) and functional group tolerance, underscores its versatility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium metavanadate is typically prepared by the addition of ammonium salts to solutions of vanadate ions. These ions are generated by dissolving vanadium pentoxide in basic aqueous solutions, such as hot sodium carbonate. The compound precipitates as a colorless solid, although this precipitation step can be slow .

Industrial Production Methods: In industrial settings, this compound is produced by mixing an organic ammonium salt with vanadium pentoxide in a suitable solvent. This one-step procedure is carried out at room temperature, eliminating the need for pH control and the use of oxidants necessary in other methods. The morphology and size of the obtained this compound crystals can be tailored depending on the combination of reagents used .

Análisis De Reacciones Químicas

Oxidation Reactions

Ammonium metavanadate is a weak oxidizing agent . It can react with both strong and weak reducing agents, generating heat and potentially flammable products .

-

Isoniazid Oxidation: this compound has been used to oxidize Isoniazid in acidic media . Spectrophotometric studies reveal a 1:4 mole ratio of Isoniazid to this compound, indicating that four moles of this compound are required to oxidize one mole of Isoniazid .

-

Synthesis of Pyridines: this compound acts as a catalyst in the synthesis of substituted pyridines . It facilitates the one-pot pseudo four-component reaction, demonstrating high efficiency and cost-effectiveness . In the condensation of 4-chlorobenaldehyde with ethyl acetoacetate and ammonium acetate, using this compound as a catalyst in acetic acid under reflux conditions, the reaction reaches completion in 10 minutes with a 96% yield of the desired pyridine derivative .

Acid-Base Reactions

This compound is an acidic inorganic salt, soluble in water, resulting in solutions with a pH less than 7.0 . These solutions can react with bases, neutralizing them and generating heat, although less heat than strong acids .

Thermal Decomposition

The thermal decomposition of this compound has been studied using differential scanning calorimetry (DSC), mass spectrometry (MS), and X-ray diffraction (XRD) . The decomposition process is influenced by several factors, including:

The products of thermal decomposition vary depending on experimental conditions . In uncapped containers, the process yields (NH4)2V4O11, NH4V3O8, and V2O5, while capped containers produce NH4V3O8 and V2Ox (where x is between 4 and 5) .

X-Ray Analysis of Thermal Decomposition Products

| Samples | Temperature (°C) | Identified phases | g |

|---|---|---|---|

| A (this compound) | Room temperature | This compound | |

| B | 100 | This compound | |

| C | 150 | Unidentified (X) | |

| D | 200 | Unidentified (same as C) | |

| E | 250 | ||

| F | 300 | ||

| G | 400 | ||

| H | 500 | ||

| I | 600 | ||

| J | 700 | characteristic peak of V=O in V205 is 1020 cm-l |

The thermal decomposition of this compound can lead to the formation of vanadium pentoxide (V2O5), an important industrial material . The process involves a series of chemical reactions, and the conditions significantly affect the resulting products .

Other Reactions

-

Reaction with Water: this compound is soluble in water, forming an acidic solution .

-

Reaction with Metals: this compound can react with zinc, leading to a stepwise reduction of vanadium .

Stability and Reactivity

This compound is relatively stable when stored correctly but presents some reactivity concerns :

Aplicaciones Científicas De Investigación

Catalytic Applications

Oxidation Reactions

Ammonium metavanadate is primarily recognized for its role as a catalyst in oxidation reactions. One of its most significant applications is in the conversion of sulfur dioxide (SO) to sulfur trioxide (SO), a critical step in the industrial production of sulfuric acid. In this process, this compound is converted to vanadium pentoxide (VO), which serves as the active catalyst .

Case Study: Synthesis of Pyridine Derivatives

A recent study demonstrated the effectiveness of this compound as a catalyst in the one-pot synthesis of substituted pyridines through Hantzsch synthesis. The reaction, conducted in acetic acid under reflux conditions, achieved completion within 10 minutes, yielding a high product isolation rate of 96% .

Material Science

Precursor for Vanadium-Based Materials

This compound is utilized as a precursor for synthesizing various vanadium-based materials, such as vanadium oxides and vanadates. These materials are essential for numerous applications due to their unique properties.

Example: Vanadium Doped Lithium Iron Phosphate

Research published in the Journal of Materials Chemistry A highlighted the use of this compound to fabricate vanadium-doped lithium iron phosphate (LiFePO) cathodes. The resulting materials exhibited enhanced electrochemical performance, positioning them as promising candidates for lithium-ion battery applications .

Electronics

Thin Film Production

In the electronics sector, this compound serves as a precursor for vanadium oxide thin films, which are crucial for developing transparent conductive electrodes and energy storage devices. A notable study reported successful fabrication of vanadium dioxide (VO) thin films using this compound, demonstrating excellent thermochromic properties suitable for energy-efficient smart windows .

Medicinal Research

Toxicological Studies

Research has also explored the toxicological effects of this compound, particularly concerning its inhalation exposure. A study investigated the impact of inhaled ammonium vanadate on lung resistance in rats, revealing significant increases in airway resistance and associated histological changes in lung tissues . This underscores the importance of understanding both the beneficial and adverse effects of this compound.

Data Tables

Mecanismo De Acción

The mechanism by which ammonium metavanadate exerts its effects is primarily through its ability to mimic phosphates. Vanadates can interact with enzymes and other biological molecules, inhibiting or modifying their activity. This phosphate mimicry allows vanadates to participate in various biochemical pathways, making them useful in biological and medical research .

Comparación Con Compuestos Similares

Comparison with Other Ammonium Vanadates

NH₄VO₃ belongs to a family of ammonium vanadates, which differ in structure and vanadium oxidation states:

NH₄VO₃ is the most industrially significant due to its stability and ease of synthesis. In contrast, polyvanadates like (NH₄)₆V₁₀O₂₈·6H₂O exhibit complex structures suited for energy storage but require stringent synthesis conditions . Thermal decomposition of NH₄VO₃ yields intermediates like (NH₄)₂V₆O₁₂, which further decompose to V₂O₅, highlighting its role as a versatile precursor .

Comparison with Vanadium Oxides

NH₄VO₃ and vanadium oxides (e.g., V₂O₅, V₂O₃) are interrelated but differ in properties:

NH₄VO₃ acts as a precursor for V₂O₅, which is widely used in Mo-V catalysts for n-butane dehydrogenation . While NH₄VO₃ is water-soluble and ideal for solution-based syntheses, V₂O₅’s insolubility makes it suitable for solid-state catalysis.

Comparison with Other Vanadium Salts and Complexes

Vanadium forms diverse salts and coordination complexes:

- Vanadium Halides : VCl₃ and VF₅ differ in stability; higher oxidation states (V⁵⁺) form more stable halides. NH₄VO₃ is less toxic than vanadium halides but shares applications in catalysis .

- Ammonium Decavanadate : Unlike NH₄VO₃, decavanadates like (NH₄)₆V₁₀O₂₈·6H₂O are toxic and used primarily in analytical chemistry .

Comparison with Ammonium Salts of Other Metals

NH₄VO₃ and ammonium molybdate ((NH₄)₂MoO₄) are both leached from spent catalysts using ammonia . Key differences:

| Property | NH₄VO₃ | (NH₄)₂MoO₄ |

|---|---|---|

| Primary Use | V₂O₅ precursor | MoO₃ precursor |

| Toxicity | Acute oral toxicity | Lower toxicity |

| Catalytic Role | Oxidation reactions | Hydrodesulfurization |

Actividad Biológica

Ammonium metavanadate (NHVO), a vanadium compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily recognized for its role as a catalyst in organic synthesis and its effects on biological systems. It has been studied for its enzymatic inhibition properties and its impact on microbial growth. The compound is often used in laboratory settings to investigate biochemical pathways and cellular responses.

Enzymatic Inhibition

This compound has been shown to inhibit various enzymes, which may have implications for therapeutic applications. For instance, it acts as an inhibitor of:

- Renin : A key enzyme in the regulation of blood pressure.

- HIV Protease : An enzyme critical for the replication of HIV.

- EPSP Synthase : Involved in the biosynthesis of aromatic amino acids in plants and microorganisms.

These inhibitory effects suggest potential uses in treating diseases related to these enzymes, particularly in cancer and infectious diseases .

Effects on Microbial Growth

A significant study highlighted the impact of this compound on the opportunistic pathogen Pseudomonas aeruginosa . When cultured with this compound, P. aeruginosa exhibited increased alginate production, a polysaccharide that aids in biofilm formation and virulence. The study utilized transcriptomic analysis to identify differential gene expression linked to this stress response, revealing that growth on this compound can attenuate virulence in a murine pneumonia model .

Case Study 1: Alginate Overproduction in Pseudomonas aeruginosa

- Objective : To assess the role of this compound in alginate overproduction.

- Method : Pseudomonas aeruginosa was cultured on Pseudomonas isolation agar supplemented with this compound.

- Findings : The presence of this compound led to the overproduction of alginate, with associated changes in gene expression related to virulence and stress response pathways .

Case Study 2: Synthesis of α-Hydroxyphosphonates

- Objective : To evaluate this compound as a catalyst for synthesizing biologically active compounds.

- Method : Reactions were conducted between aryl aldehydes and triethyl phosphite using this compound as a catalyst under solvent-free conditions.

- Findings : The synthesis yielded α-hydroxyphosphonates efficiently, which are known for their biological activities, including enzyme inhibition .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing ammonium metavanadate in academic research?

- Synthesis : this compound (NH₄VO₃) is typically synthesized by reacting vanadium pentoxide (V₂O₅) with ammonium salts (e.g., NH₄Cl) in aqueous solutions. For example, heating V₂O₅ with NH₄Cl under controlled pH (~6–8) yields NH₄VO₃ crystals .

- Characterization :

- X-ray diffraction (XRD) : Confirms crystallinity and matches patterns with ASTM standards (e.g., card no. 9-411) .

- Infrared spectroscopy (IR) : Identifies VO₃⁻ vibrational modes (e.g., peaks at 940–960 cm⁻¹ for V=O stretching) .

- UV-Vis spectroscopy : Used to monitor solution stability, as NH₄VO₃ decomposes in acidic media (e.g., 3F H₂SO₄) .

Q. How does this compound function as a catalyst in organic synthesis?

- NH₄VO₃ acts as a Lewis acid catalyst in oxidation reactions. For example:

- Coumarin synthesis : Catalyzes Pechmann condensation of phenols and β-ketoesters under mild conditions .

- Imidazole derivatives : Facilitates oxidative cyclization of aldehydes and amines at room temperature .

Q. What factors influence the solubility of this compound in aqueous systems?

- pH dependence : NH₄VO₃ dissolves in water (1.05 g/100 mL at 20°C) but precipitates in acidic (pH < 2) or alkaline (pH > 10) conditions due to speciation changes (e.g., VO₃⁻ ↔ H₂VO₄⁻ ↔ V₁₀O₂₈⁶⁻) .

- Co-solutes : Solubility decreases in NH₄HCO₃ solutions (e.g., 40°C ternary system: 0.12 mol/L NH₄VO₃ in 2 mol/L NH₄HCO₃) .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazards : Toxicity via inhalation (lung irritation) and dermal exposure (skin discoloration). Releases toxic fumes (e.g., NH₃, V₂O₅) when heated .

- Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency showers. Store away from oxidizers (e.g., Li, ClF₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound from different suppliers?

- Case study : IR spectra from Fisher and Sargent Co. reagents showed a distorted doublet at 940 cm⁻¹ but identical XRD patterns .

- Resolution :

- Verify purity via redox titration (e.g., KMnO₄ for V⁵⁺ content) .

- Use standardized reference materials (e.g., NIST-certified NH₄VO₃) for calibration .

Q. What experimental strategies optimize the precipitation yield of this compound from sodium metavanadate (NaVO₃) solutions?

- Key parameters :

- Precipitant choice : NH₄HCO₃ yields >95% purity vs. NH₄₂CO₃ (lower yield due to competing ions) .

- Temperature : Cooling crystallization (40–75°C) improves crystal size distribution .

Q. What mechanistic insights explain this compound’s role in photocatalytic dye degradation?

- Application : NH₄VO₃-derived V₂O₅ enhances charge separation in MnFe₂O₄/V₂O₅ nanocomposites, degrading methylene blue under visible light .

- Mechanism : Vanadium’s mixed oxidation states (V⁴⁺/V⁵⁺) facilitate electron-hole pair generation and ROS (e.g., •OH) production .

Q. How can researchers validate analytical methods for quantifying vanadium content in this compound?

- Titration : Redox titration with KMnO₄ in H₂SO₄ media (accuracy ±0.5% for V⁵⁺) .

- Kjeldahl method : Distillation and titration for ammonium content (cross-validate with ICP-MS) .

- Interlaboratory studies : Compare results across labs using standardized protocols (e.g., ASTM E291) .

Q. Key Research Gaps

Propiedades

IUPAC Name |

azanium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBPXHCXVWYOI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-][V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N.O3V, H4NO3V | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.326 g/cu cm, 3.0 g/cm³ | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

10 ppm total metallic impurities /in high-purity grade/. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellow, crystalline powder, White crystals | |

CAS No. |

7803-55-6, 11115-67-6 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium metavanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium vanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium trioxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL85PX638G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (with decomposition) | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.